molecular formula C14H16N2O B1361893 (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 353779-38-1

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No. B1361893
M. Wt: 228.29 g/mol
InChI Key: JYSAUAOMUUOHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . It is provided by several suppliers for research purposes .


Synthesis Analysis

While specific synthesis methods for “(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” were not found, there are general methods for synthesizing substituted pyridines . These methods involve the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves challenging nucleophiles in cross-coupling arylations .


Molecular Structure Analysis

The InChI key for this compound is JYSAUAOMUUOHEL-UHFFFAOYSA-N . The canonical SMILES representation is COC1=CC=CC=C1CNCC2=CN=CC=C2 .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 358.3±27.0 °C, and its predicted density is 1.092±0.06 g/cm3 . The compound has a predicted pKa of 7.54±0.20 .

Scientific Research Applications

Manganese(II) Complexes

A study by Wu et al. (2004) synthesized manganese(II) complexes using ligands derived from aminomethylpyridine, including a ligand similar to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. These complexes were explored for their structures and magnetic properties, finding that the ether oxygen atom does not coordinate to the Mn(II) centre in some cases. The complexes exhibited varied magnetic interactions, including antiferromagnetic and weak ferromagnetic interactions (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).

Diiron(III) Complexes for Methane Monooxygenases

Sankaralingam and Palaniandavar (2014) reported on diiron(III) complexes with tridentate 3N ligands, serving as functional models for methane monooxygenases. These complexes, including derivatives similar to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, were tested for selective hydroxylation of alkanes, demonstrating efficient catalysis and good alcohol selectivity (Sankaralingam & Palaniandavar, 2014).

Platinum(II) and Palladium(II) Complexes

Ghani and Mansour (2011) synthesized Pt(II) and Pd(II) complexes using ligands like (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, exploring their potential as anticancer compounds. These complexes were studied for their molecular structures, vibrational frequencies, and cytotoxicity, showing activity against various cancer cell lines (Ghani & Mansour, 2011).

3D-QSAR Studies on c-Met Active Site

Lee et al. (2013) conducted 3D-QSAR studies on chemical features of pyridine-2-amines in the external region of c-Met active site. The study evaluated the inhibitory potency of compounds, including those related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, for their potential in therapeutic applications (Lee, Lee, Kim, & Chae, 2013).

Palladium(II) Complexes as Catalysts

Nyamato et al. (2015) developed potential hemilabile (imino)pyridine Palladium(II) complexes, including derivatives of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, as selective ethylene dimerization catalysts. The study integrated both experimental and theoretical approaches, revealing high catalytic activities in selective ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).

Antioxidant and Acetylcholinesterase Inhibitory Properties

Méndez and Kouznetsov (2015) investigated the antioxidant and acetylcholinesterase inhibitory properties of γ-pyridinyl amine derivatives, including compounds related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. The study identified compounds with significant antioxidant capacity and moderate AChE inhibitory properties (Méndez & Kouznetsov, 2015).

Ruthenium Complexes as Catalysts

Sole et al. (2019) synthesized novel air-stable ruthenium(II) complexes bearing tridentate ligands related to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. These complexes were studied for their catalytic activity, particularly in hydrogenation reactions, showcasing efficient and selective catalytic properties (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).

Cobalt(II) Complexes for Polymerisation

Ahn et al. (2016) explored Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands, including those akin to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, for their application in methyl methacrylate polymerisation. These complexes demonstrated varied catalytic activities and yielded syndiotactic poly(methylmethacrylate) (Ahn, Choi, Jung, Nayab, & Lee, 2016).

Safety And Hazards

This compound is classified as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

As a chemical compound used for research purposes, the future directions for “(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” would likely depend on the outcomes of ongoing research studies .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSAUAOMUUOHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353963
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxybenzyl)-1-(pyridin-3-yl)methanamine

CAS RN

353779-38-1
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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